molecular formula C11H13N3O B1483994 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile CAS No. 2098138-31-7

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

Cat. No. B1483994
CAS RN: 2098138-31-7
M. Wt: 203.24 g/mol
InChI Key: SZKRWOLAEOHYIE-UHFFFAOYSA-N
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Description

“2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile” is a complex organic compound. It belongs to the class of compounds known as pyranopyrazoles . These compounds are composed of fused pyran and pyrazole rings and have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .


Synthesis Analysis

The synthesis of pyranopyrazoles has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction and offers several advantages, including room temperature conditions, short reaction time, and operational simplicity . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyranopyrazoles include a sequential opening/closing cascade reaction . This reaction involves the use of a catalyst, such as AC-SO3H , or a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .

Scientific Research Applications

Synthetic Pathways and Structural Analysis

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile and its derivatives are significant in the synthesis of biologically important heterocyclic compounds. For instance, the structural analysis through X-ray crystallography of related compounds provides insight into the molecular arrangement, which is crucial for understanding their reactivity and potential applications in developing pharmaceuticals (Ganapathy et al., 2015). Additionally, these compounds are utilized as building blocks in synthetic organic chemistry for creating various heterocyclic compounds via one-pot multicomponent reactions, underscoring their versatility and importance in drug discovery and development processes (Patel, 2017).

Photoinduced Electron Transfer Reactions

The photoinduced electron transfer (PET) reactions of pyrazole derivatives, including compounds similar to this compound, have been studied for their potential in organic synthesis. These reactions enable the formation of new compounds through solvent adducts, offering a novel route to synthesize cyclopropenes and 2H-pyrroles (Yen et al., 2004). This pathway illustrates the compound's role in generating new molecular structures under photochemical conditions, contributing to the expansion of synthetic methodologies.

Green Chemistry Applications

The synthesis of this compound derivatives in deep eutectic solvent represents an eco-friendly approach to heterocyclic chemistry. This method avoids the use of toxic catalysts and solvents, highlighting the compound's role in promoting sustainable chemical practices. Such syntheses contribute to the development of greener synthetic routes for heterocyclic compounds, which are essential for various pharmaceutical applications (Bhosle et al., 2016).

Diversity-Oriented Synthesis

The diversity-oriented synthesis of libraries containing this compound derivatives showcases the compound's utility in generating a wide array of structurally diverse molecules. This approach is crucial for drug discovery, enabling the exploration of a vast chemical space for potential therapeutic agents. The oxidative carbon-hydrogen bond activation and click chemistry methods used in these syntheses underscore the innovative strategies employed to enhance the compound's applicability in medicinal chemistry (Zaware et al., 2011).

Mechanism of Action

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The integration of green methodologies in the synthesis of pyranopyrazoles, such as the use of energy-efficient techniques, benign catalysts, and biodegradable composites, represents a promising future direction .

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation and DNA damage response . Additionally, this compound exhibits binding interactions with various proteins, potentially modulating their activity and contributing to its biological effects.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of the human Chk1 kinase enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle regulation . Additionally, this compound can activate or inhibit other enzymes, leading to alterations in cellular signaling pathways and gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, potentially leading to varied effects on cells and tissues over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins can influence the localization and distribution of this compound within cells, affecting its biological activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and signaling pathways.

properties

IUPAC Name

2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKRWOLAEOHYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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